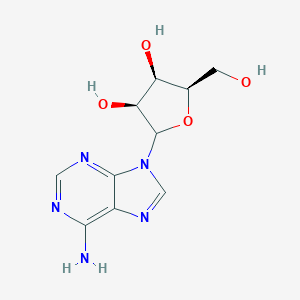

2',3'-O-Isopropylideneadenosine-13C5

Description

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-.alpha.-D-Xylofuranosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3228-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and relevant biological pathways associated with 2',3'-O-Isopropylideneadenosine-¹³C₅. This isotopically labeled nucleoside analog is a critical tool in biochemical research and pharmaceutical development, serving as a versatile intermediate for the synthesis of novel therapeutic agents and as a tracer for metabolic and signaling pathway studies.

Core Chemical Properties

2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances the compound's stability and allows for selective chemical reactions at the 5' position.[1] The ¹³C₅-labeled variant incorporates five Carbon-13 isotopes, making it an ideal internal standard for quantitative mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of both the unlabeled and the ¹³C₅-labeled forms of 2',3'-O-Isopropylideneadenosine.

| Property | 2',3'-O-Isopropylideneadenosine (Unlabeled) | 2',3'-O-Isopropylideneadenosine-¹³C₅ (Labeled) |

| Appearance | White to off-white crystalline powder[2] | - |

| Molecular Formula | C₁₃H₁₇N₅O₄[2][3][4] | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol [2][3] | 312.27 g/mol |

| Exact Mass | 307.128052 u[5] | 312.144816 u |

| CAS Number | 362-75-4[2][3] | Unspecified |

| Melting Point | 221-222 °C[2][3] | - |

| Solubility | Slightly soluble in Dioxane, DMSO, Methanol[2] | - |

| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) | - |

| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place[2][3] | Store under recommended conditions in Certificate of Analysis |

Experimental Protocols & Methodologies

2',3'-O-Isopropylideneadenosine-¹³C₅ is primarily used as a synthetic intermediate and an analytical standard.[1][6] The following protocols provide detailed methodologies for its synthesis, analysis, and subsequent deprotection.

Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

This protocol describes the acid-catalyzed protection of the 2' and 3' hydroxyl groups of adenosine.

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend adenosine (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

-

Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding triethylamine to neutralize the acid.

-

Remove the solvents under reduced pressure (rotary evaporation).

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2',3'-O-Isopropylideneadenosine as a white solid.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of 2',3'-O-Isopropylideneadenosine purity.[7][8]

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid

-

Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 260 nm[7]

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B (isocratic)

-

30-35 min: 95% to 5% B (linear gradient)

-

35-40 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the sample and integrate the peak area corresponding to 2',3'-O-Isopropylideneadenosine to determine purity. The ¹³C₅-labeled compound will have a nearly identical retention time to the unlabeled standard.

Protocol 3: Acidic Deprotection (Removal of Isopropylidene Group)

This protocol describes the hydrolysis of the isopropylidene ketal to regenerate the 2',3'-diol.[9][10]

Materials:

-

2',3'-O-Isopropylideneadenosine derivative

-

Aqueous sulfuric acid (e.g., 1% v/v) or trifluoroacetic acid (TFA) in water/acetonitrile

-

Sodium bicarbonate (NaHCO₃) or a suitable base for neutralization

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Dissolve the isopropylidene-protected nucleoside in the acidic solution (e.g., 1% aqueous H₂SO₄ or 80% aqueous acetic acid).[10]

-

Heat the reaction mixture (e.g., reflux or 50-70°C) and monitor by TLC for the disappearance of the starting material.[10]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid by the slow, portion-wise addition of a base like sodium bicarbonate until the pH is ~7.

-

If a precipitate forms, it may be the product. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude deprotected nucleoside.

-

Purify the product as necessary, typically by recrystallization or column chromatography.

Applications in Research & Drug Development

2',3'-O-Isopropylideneadenosine is a cornerstone intermediate in nucleoside chemistry. Its protected 2' and 3' positions allow for selective modification at the 5'-hydroxyl group, a critical step in the synthesis of numerous antiviral and anticancer drugs.[1] For instance, it serves as a precursor in the synthesis of adenosine analogs like Clofarabine and Vidarabine.[5]

The ¹³C₅-labeled version is invaluable for quantitative studies. In drug metabolism and pharmacokinetic (DMPK) studies, it can be used as an internal standard to accurately quantify the concentration of the therapeutic agent or its metabolites in biological matrices via LC-MS/MS.

Visualizations: Workflows and Signaling Pathways

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for using 2',3'-O-Isopropylideneadenosine as a protected intermediate in chemical synthesis.

Caption: General synthetic workflow involving 2',3'-O-isopropylidene protection.

Adenosine A₂A Receptor Signaling Pathway

2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. The Adenosine A₂A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating inflammation and neuronal function.[1][11][12]

Caption: Simplified canonical signaling pathway of the Adenosine A₂A Receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 4. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2',3'-O-Isopropylideneadenosine | CAS#:362-75-4 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. cssp.chemspider.com [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled analog of a versatile adenosine derivative. This document details the expected analytical data, outlines a plausible synthetic pathway, and presents the necessary experimental protocols for its characterization. The strategic incorporation of five ¹³C atoms within the ribose moiety makes this compound an invaluable tool in various research applications, including metabolic studies, drug discovery, and NMR-based structural biology.

Chemical Identity and Properties

2',3'-O-Isopropylideneadenosine-¹³C₅ is a protected nucleoside analog where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. The "-¹³C₅" designation indicates that all five carbon atoms of the ribose moiety have been replaced with the stable carbon-13 isotope.

| Property | Value |

| Chemical Formula | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 312.27 g/mol |

| Unlabeled CAS Number | 362-75-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221-222 °C (for unlabeled)[1][2] |

| Optical Activity | [α]20/D -98.5°, c = 1 in dioxane (for unlabeled)[1] |

Proposed Synthesis Pathway

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ originates from commercially available Adenosine-¹³C₅. The core of the synthesis is the acid-catalyzed reaction of the vicinal diol on the ribose with acetone or a derivative like 2,2-dimethoxypropane to form the cyclic ketal, also known as an acetonide.

References

A Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5: An Essential Tool for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine. This document details its chemical and physical properties, synthesis, and, most importantly, its critical applications in quantitative bioanalysis and metabolic research. As a high-purity internal standard, it is indispensable for liquid chromatography-mass spectrometry (LC-MS) based quantification of adenosine and its analogs. This guide also presents detailed experimental protocols and workflows to facilitate its integration into sophisticated research and development pipelines.

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside that serves as a key intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1] The incorporation of five carbon-13 atoms into its ribose moiety creates this compound, a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte of interest, co-eluting chromatographically and exhibiting the same ionization response, which allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

This guide will delve into the technical details of this compound, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application. The data presented below has been compiled from various sources for both the labeled and unlabeled compound.

| Property | Value | Reference |

| Chemical Name | 2',3'-O-(1-methylethylidene)-adenosine-1',2',3',4',5'-13C5 | N/A |

| Molecular Formula | C8[13C5]H17N5O4 | [4] |

| Molecular Weight | 312.27 g/mol | [4] |

| Unlabeled Molecular Formula | C13H17N5O4 | [5] |

| Unlabeled Molecular Weight | 307.31 g/mol | [5] |

| CAS Number (Unlabeled) | 362-75-4 | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point (Unlabeled) | 221-222 °C | [5] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [6] |

| Storage | Store at -20°C | [1] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves two key stages: the preparation of 13C5-labeled adenosine and the subsequent protection of the 2' and 3' hydroxyl groups.

General Synthesis of 13C-Labeled Ribonucleosides

Isotopically labeled ribonucleosides are typically synthesized from commercially available 13C-labeled ribose. The general strategy involves the glycosylation of a protected purine or pyrimidine base with a protected and activated ribose derivative.

Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

The protection of the 2' and 3' hydroxyl groups of adenosine is a well-established procedure. A common method involves the reaction of adenosine with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst.

A representative, non-isotopic synthesis protocol is described below:

To a solution of adenosine in anhydrous acetone, an acid catalyst such as p-toluenesulfonic acid is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then neutralized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 2',3'-O-Isopropylideneadenosine.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of adenosine and its analogs in complex biological matrices using LC-MS/MS. This is crucial in various research areas, including:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drugs.

-

Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of adenosine and understanding its role in cellular energy metabolism and signaling pathways.[5]

-

Clinical Diagnostics: Measuring endogenous adenosine levels in plasma and tissues, which can be indicative of various physiological and pathological states.[4]

Experimental Protocols

The following protocols are generalized from established methods for the quantification of adenosine and can be adapted for the use of this compound.

Quantification of Adenosine Analogs in Biological Samples using LC-MS/MS

This protocol outlines the general steps for quantifying an adenosine analog in a biological matrix, such as plasma or cell lysate, using this compound as an internal standard.

5.1.1. Materials and Reagents

-

Analyte of interest (adenosine analog)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., plasma, cell lysate)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

5.1.2. Sample Preparation

-

Thaw biological samples on ice.

-

Spike a known concentration of this compound into each sample, standard, and quality control.

-

Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's instructions.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution suitable for separating the analyte from matrix components.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion (M+H)+ and a suitable product ion.

-

Internal Standard (this compound): Precursor ion (m/z 318.3) -> Product ion (determine a stable fragment).

-

-

5.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Metabolic Flux Analysis using 13C-Labeled Adenosine Precursors

This workflow describes how 13C-labeled adenosine precursors, for which this compound can be a stable isotopic standard for quantification, are used to trace metabolic pathways.

5.2.1. Experimental Design

-

Culture cells in a standard medium.

-

Replace the standard medium with a medium containing a known concentration of a 13C-labeled adenosine precursor.

-

Incubate the cells for various time points to allow for the uptake and metabolism of the labeled precursor.

-

Harvest the cells and quench metabolism rapidly, for example, with liquid nitrogen.

-

Extract intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).

-

Spike the extracts with this compound for accurate quantification of the labeled precursor and its metabolites.

5.2.2. LC-MS/MS Analysis and Data Interpretation

-

Analyze the metabolite extracts using high-resolution LC-MS to identify and quantify the 13C-labeled metabolites.

-

The mass shift corresponding to the number of 13C atoms incorporated into each metabolite is used to trace the flow of carbon through the metabolic network.

-

Software tools can be used to calculate the fractional labeling and determine the relative flux through different pathways.

Visualizations

Logical Workflow for Quantitative Bioanalysis

Caption: Workflow for quantifying adenosine analogs.

Metabolic Fate Analysis Workflow

Caption: Workflow for metabolic fate analysis.

Conclusion

This compound is a powerful and essential tool for researchers in the fields of pharmacology, biochemistry, and clinical diagnostics. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of adenosine and its analogs, which is fundamental for robust and reproducible scientific findings. The detailed protocols and workflows provided in this guide are intended to facilitate the seamless integration of this valuable compound into a wide range of research applications, ultimately contributing to advancements in drug development and the understanding of complex biological systems.

References

- 1. med.und.edu [med.und.edu]

- 2. benchchem.com [benchchem.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 5. The metabolic role of the CD73/adenosine signaling pathway in HTR-8/SVneo cells: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of ¹³C Labeled Adenosine Analogs

This guide provides an in-depth overview of the core methodologies for synthesizing ¹³C labeled adenosine analogs, tailored for researchers, scientists, and professionals in drug development. The focus is on providing detailed experimental protocols, clear data presentation, and visual representations of synthetic and biological pathways.

Introduction

Stable isotope-labeled compounds, particularly those incorporating ¹³C, are invaluable tools in drug discovery and development. They serve as internal standards in pharmacokinetic studies, aid in metabolite identification, and are crucial for mechanistic studies of drug action. Adenosine and its analogs are significant in medicinal chemistry due to their roles in various physiological processes, including neurotransmission and cardiovascular function. The synthesis of ¹³C labeled adenosine analogs allows for a deeper understanding of their metabolic fate and mechanism of action.

Core Synthetic Strategies

The synthesis of ¹³C labeled adenosine analogs can be broadly categorized into two main approaches: chemo-enzymatic synthesis and de novo chemical synthesis.

1. Chemo-enzymatic Synthesis: This approach leverages the high selectivity of enzymes to catalyze key bond-forming reactions, often starting from a labeled precursor. A common strategy involves the use of nucleoside phosphorylases to couple a labeled purine base with a ribose derivative.

2. De Novo Chemical Synthesis: This method involves the construction of the entire adenosine analog from simple, labeled starting materials. While often more labor-intensive, it offers greater flexibility in the placement of the ¹³C label.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of [5'-¹³C]-Adenosine

This protocol describes the synthesis of adenosine with a ¹³C label at the 5'-position of the ribose moiety, a common labeling site for metabolic studies.

Materials:

-

[5-¹³C]-D-Ribose

-

Adenine

-

Purine nucleoside phosphorylase (PNP)

-

Phosphate buffer (pH 7.5)

-

HPLC for purification

Procedure:

-

Dissolve [5-¹³C]-D-Ribose and a molar excess of adenine in a phosphate buffer (50 mM, pH 7.5).

-

Add purine nucleoside phosphorylase (PNP) to the solution. The amount of enzyme will depend on the specific activity and should be optimized for the reaction scale.

-

Incubate the reaction mixture at 37°C and monitor the progress by HPLC. The reaction is typically complete within 24-48 hours.

-

Upon completion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein and filter the supernatant.

-

Purify the [5'-¹³C]-adenosine from the reaction mixture using preparative reverse-phase HPLC.

-

Lyophilize the collected fractions to obtain the pure product.

-

Confirm the identity and isotopic enrichment of the product by mass spectrometry and ¹³C-NMR.

Protocol 2: De Novo Chemical Synthesis of [2-¹³C]-Adenosine

This protocol outlines a multi-step chemical synthesis to introduce a ¹³C label at the 2-position of the adenine base.

Materials:

-

[¹³C]-Formamidine acetate

-

4,6-dichloro-5-aminopyrimidine

-

Triethyl orthoformate

-

Ammonia in methanol

-

1-Chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Sodium hydride

-

Anhydrous acetonitrile

Procedure:

-

Synthesis of [2-¹³C]-4,6-dichloroadenine:

-

React 4,6-dichloro-5-aminopyrimidine with [¹³C]-formamidine acetate in the presence of triethyl orthoformate to form the labeled purine ring system.

-

Treat the intermediate with methanolic ammonia to yield [2-¹³C]-4,6-dichloroadenine.

-

-

Glycosylation:

-

Deprotonate the synthesized [2-¹³C]-4,6-dichloroadenine with sodium hydride in anhydrous acetonitrile.

-

React the resulting sodium salt with 1-chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose to form the protected nucleoside.

-

-

Deprotection and Final Product Formation:

-

Remove the benzoyl protecting groups using a solution of ammonia in methanol.

-

The chloro groups are subsequently displaced by ammonia to yield [2-¹³C]-adenosine.

-

Purify the final product by column chromatography or preparative HPLC.

-

Characterize the product by NMR and mass spectrometry to confirm its structure and isotopic purity.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of ¹³C labeled adenosine analogs.

| Compound | Synthetic Method | Position of ¹³C Label | Overall Yield (%) | Isotopic Enrichment (%) | Reference |

| [5'-¹³C]-Adenosine | Chemo-enzymatic | 5'-Ribose | 60-75 | >99 | |

| [2-¹³C]-Adenosine | De Novo Chemical | 2-Adenine | 25-40 | >98 | |

| [8-¹³C]-Adenosine | De Novo Chemical | 8-Adenine | 30-50 | >99 | |

| [1',2'-¹³C₂]-Adenosine | Chemo-enzymatic | 1',2'-Ribose | 50-65 | >98 |

Signaling Pathway and Synthetic Workflow Visualizations

The following diagrams illustrate a simplified adenosine signaling pathway and a general workflow for the chemo-enzymatic synthesis of ¹³C labeled adenosine analogs.

Caption: Simplified Adenosine Signaling Pathway.

Caption: Chemo-enzymatic Synthesis Workflow.

A Technical Guide to 2',3'-O-Isopropylideneadenosine and its Isotopically Labeled Analog, 2',3'-O-Isopropylideneadenosine-¹³C₅

This technical guide provides an in-depth overview of 2',3'-O-Isopropylideneadenosine, a key intermediate in nucleoside chemistry, and its carbon-13 labeled counterpart, 2',3'-O-Isopropylideneadenosine-¹³C₅. This document is intended for researchers, scientists, and professionals in drug development who utilize nucleoside analogs in their work.

Compound Identification and Properties

2',3'-O-Isopropylideneadenosine is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection facilitates selective chemical modifications at other positions of the molecule. The ¹³C₅ designation indicates that the five carbon atoms in the ribose moiety are replaced with the carbon-13 isotope, making it a valuable tool for tracer studies in metabolic research and for use as an internal standard in mass spectrometry-based quantification.

While a specific CAS number for the ¹³C₅ isotopologue is not universally cataloged, the parent compound, 2',3'-O-Isopropylideneadenosine, is well-documented.

Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine

| Property | Value | Citations |

| CAS Number | 362-75-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2][3] |

| Molecular Weight | 307.31 g/mol | [1][3] |

| Appearance | White or almost white crystalline powder | [4][5] |

| Purity | ≥ 98% (HPLC) | [4] |

| Melting Point | 221-222 °C | [6] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [6] |

| Storage | Room temperature, in a dry and dark place, with the container sealed. | [1][6] |

For 2',3'-O-Isopropylideneadenosine-¹³C₅, the molecular weight is increased by the mass difference of the five ¹³C isotopes.

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine and its isotopically labeled forms are versatile tools in several areas of scientific research:

-

Nucleoside Synthesis: It serves as a crucial intermediate in the synthesis of various nucleoside analogs, which are fundamental for the development of antiviral and anticancer drugs.[4] The isopropylidene group protects the 2' and 3' hydroxyls, allowing for selective reactions at other sites.[4]

-

Biochemical Research: This compound is utilized in studies of cellular signaling pathways to understand the biological roles of adenosine derivatives.[4]

-

Pharmaceutical Development: It plays a role in the creation of drugs that target adenosine receptors, which are implicated in a range of conditions including heart diseases and neurological disorders.[4]

-

Metabolic Studies: The ¹³C₅-labeled version is particularly useful for metabolic flux analysis and pharmacokinetic studies, where its fate can be traced and quantified using mass spectrometry.

Experimental Protocols

General Procedure for Synthesis of 5-Substituted 2',3'-O-Isopropylideneuridine Derivatives (as an illustrative example of nucleoside modification):

This protocol demonstrates a common type of reaction where the isopropylidene group serves as a protecting group.

-

A 5-substituted uridine derivative (4.1 mmol) is mixed with p-methylsulfonic acid monohydrate (0.078 g, 0.41 mmol) in 20 mL of dry acetone.

-

Ethylorthoformate (1.36 mL, 8.2 mmol) is added to the mixture.

-

The mixture is stirred for 24 hours at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a silica gel plate with a mobile phase of CH₂Cl₂:EtOH (97:3).

-

After completion, the reaction mixture is neutralized with sodium bicarbonate (0.43 g, 4.1 mmol) and stirred for an additional 15 minutes at room temperature.

-

The resulting precipitate is removed by filtration.[7]

Signaling Pathways and Experimental Workflows

2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. Adenosine receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The general workflow for studying the effect of a novel adenosine analog on a signaling pathway is depicted below.

The activation of adenosine receptors can trigger various downstream signaling cascades. One of the most common is the modulation of cyclic AMP (cAMP) levels.

References

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. aurora-biotech.com [aurora-biotech.com]

- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 7. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physical Characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled analog of adenosine used in various research applications. The data presented herein has been compiled from reputable sources to ensure accuracy and reliability for scientific use.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅ are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈¹³C₅H₁₉N₅O₄ |

| Molecular Weight | 312.29 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and Methanol |

| Storage Conditions | -20°C |

Experimental Data and Applications

2',3'-O-Isopropylideneadenosine-¹³C₅ serves as a stable isotope-labeled internal standard for the quantification of 2',3'-O-Isopropylideneadenosine in various biological matrices. Its use in conjunction with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for precise and accurate measurements in pharmacokinetic and metabolic studies.

Experimental Workflow: Quantification using LC-MS

The following diagram illustrates a typical experimental workflow for the quantification of an analyte using an isotopically labeled internal standard such as 2',3'-O-Isopropylideneadenosine-¹³C₅.

In-Depth Technical Guide: Determining the Molecular Weight of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the precise molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled compound in various research and development applications. The guide outlines the experimental and computational protocols, presents data in a structured format, and includes a visualization of the molecular structure.

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. 2',3'-O-Isopropylideneadenosine, a protected form of the nucleoside adenosine, is a common intermediate in the synthesis of modified nucleosides. The incorporation of five Carbon-13 (¹³C) atoms into its structure provides a distinct mass shift, enabling its differentiation from its unlabeled counterpart. Accurate determination of its molecular weight is fundamental for experimental design and data interpretation.

Methodology for Molecular Weight Calculation

The precise molecular weight of a molecule, particularly for applications in high-resolution mass spectrometry, is determined by its monoisotopic mass. The monoisotopic mass is the sum of the exact masses of the most abundant naturally occurring stable isotope of each constituent atom. For the ¹³C-labeled analogue, the mass of the specific isotopes is used.

Experimental Protocol: Theoretical Mass Calculation

The molecular formula for unlabeled 2',3'-O-Isopropylideneadenosine is C₁₃H₁₇N₅O₄. The molecular formula for the isotopically labeled 2',3'-O-Isopropylideneadenosine-¹³C₅ is C₈¹³C₅H₁₇N₅O₄. The calculation of the monoisotopic molecular weight involves the following steps:

-

Identify the constituent elements and their counts in the molecule.

-

Obtain the precise monoisotopic masses of the most abundant stable isotopes of these elements (¹H, ¹²C, ¹⁴N, and ¹⁶O) and the specific heavy isotope (¹³C).

-

Calculate the monoisotopic mass of the unlabeled molecule by summing the masses of its constituent isotopes.

-

Calculate the monoisotopic mass of the labeled molecule by substituting the mass of five ¹²C atoms with the mass of five ¹³C atoms.

The following equation is used to calculate the monoisotopic mass:

Monoisotopic Mass = Σ (Number of atoms of element) × (Monoisotopic mass of the specific isotope)

Data Presentation: Atomic and Molecular Weights

The following tables summarize the quantitative data used in the molecular weight calculations.

Table 1: Monoisotopic Masses of Relevant Isotopes

| Isotope | Monoisotopic Mass (Da) |

| ¹H | 1.007825035[1][2] |

| ¹²C | 12.000000000 |

| ¹³C | 13.003354835[3][4][5] |

| ¹⁴N | 14.003074004[6][7] |

| ¹⁶O | 15.994914619[8][9][10] |

Table 2: Calculation of the Monoisotopic Molecular Weight of 2',3'-O-Isopropylideneadenosine (C₁₃H₁₇N₅O₄)

| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 13 | 12.000000000 | 156.000000000 |

| Hydrogen | ¹H | 17 | 1.007825035 | 17.133025595 |

| Nitrogen | ¹⁴N | 5 | 14.003074004 | 70.015370020 |

| Oxygen | ¹⁶O | 4 | 15.994914619 | 63.979658476 |

| Total | 307.128054091 |

Table 3: Calculation of the Monoisotopic Molecular Weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ (C₈¹³C₅H₁₇N₅O₄)

| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 8 | 12.000000000 | 96.000000000 |

| Carbon | ¹³C | 5 | 13.003354835 | 65.016774175 |

| Hydrogen | ¹H | 17 | 1.007825035 | 17.133025595 |

| Nitrogen | ¹⁴N | 5 | 14.003074004 | 70.015370020 |

| Oxygen | ¹⁶O | 4 | 15.994914619 | 63.979658476 |

| Total | 312.144828266 |

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 2',3'-O-Isopropylideneadenosine, indicating the atomic connectivity. The positions for potential ¹³C labeling are within the purine and ribose rings.

Conclusion

The monoisotopic molecular weight of 2',3'-O-Isopropylideneadenosine is calculated to be 307.128054091 Da . For the isotopically labeled analogue, 2',3'-O-Isopropylideneadenosine-¹³C₅, the monoisotopic molecular weight is 312.144828266 Da . This precise mass difference is critical for the accurate interpretation of data from high-resolution mass spectrometry, ensuring the unequivocal identification and quantification of this labeled compound in complex biological matrices. Researchers and drug development professionals should utilize these values for instrument calibration, data processing, and reporting.

References

- 1. Unimod Help - Symbols & mass values [unimod.org]

- 2. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Carbon-13 - isotopic data and properties [chemlin.org]

- 5. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 7. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 8. Oxygen-16 - Wikipedia [en.wikipedia.org]

- 9. Oxygen-16 - isotopic data and properties [chemlin.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

A Technical Guide to the Isotopic Purity of 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2',3'-O-Isopropylideneadenosine-13C5, a crucial labeled nucleoside analog. In modern research, particularly in drug development and metabolic studies, the precise determination of isotopic enrichment is paramount for generating accurate and reproducible data. This document outlines the common analytical methodologies for assessing isotopic purity, presents typical data in structured formats, and provides detailed experimental protocols.

Introduction to this compound

2',3'-O-Isopropylideneadenosine is an adenosine analog frequently utilized as a key intermediate in the synthesis of antiviral and anticancer drugs.[1] Its 13C-labeled counterpart, this compound, serves as an internal standard in quantitative analyses by mass spectrometry, allowing for precise quantification in complex biological matrices. The five carbon atoms on the ribose moiety are replaced with their stable isotope, 13C, providing a distinct mass shift without altering the chemical properties of the molecule.

The utility of this labeled compound is widespread, including applications in:

-

Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drug candidates.

-

Metabolomics: To investigate cellular signaling pathways and metabolic fluxes involving adenosine.[1]

-

Drug Development: As a tool for the quantitative analysis of drug candidates and their metabolites.

Determination of Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of the molecule that is enriched with the specific stable isotope. The primary analytical techniques for determining the isotopic enrichment of 13C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity Specifications

While specific batch data may vary, the following tables represent typical specifications for the isotopic purity of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Specification |

| Isotopic Enrichment | ≥ 99 atom % 13C |

| Unlabeled Compound Content | ≤ 1% |

| M+1 Peak Intensity Ratio | Consistent with natural abundance of other elements |

| M+2 to M+4 Peak Intensity | Below detection limits |

Table 2: NMR Spectroscopy Data

| Parameter | Specification |

| 13C Signal Enrichment | > 99% at labeled positions |

| 1H NMR Satellite Peaks | Consistent with > 99% 13C enrichment |

| Presence of Unlabeled Species | < 1% based on integration of corresponding signals |

Experimental Protocols

Detailed methodologies for the two primary techniques used to assess isotopic purity are provided below.

Mass Spectrometry (MS) Protocol for Isotopic Purity

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio, making it ideal for determining the isotopic distribution within a molecule.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.

-

Prepare a corresponding solution of the unlabeled 2',3'-O-Isopropylideneadenosine standard for comparison.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for nucleoside analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 300-320).

3. Data Analysis:

-

Extract the ion chromatograms for the unlabeled compound (m/z corresponding to [M+H]+) and the 13C5-labeled compound (m/z corresponding to [M+5+H]+).

-

Integrate the peak areas for both species.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100

-

-

Analyze the full scan mass spectrum of the labeled compound to determine the distribution of isotopologues. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks will indicate the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can directly quantify the abundance of 13C at specific atomic positions.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

2. NMR Analysis:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1H NMR: To observe the proton signals and their coupling to adjacent 13C atoms. The presence of large 1J(C,H) coupling constants and the corresponding satellite peaks can be used to estimate 13C enrichment.

-

13C NMR: To directly observe the signals from the 13C-labeled carbon atoms. A quantitative 13C NMR experiment (with appropriate relaxation delays) should be performed.

-

3. Data Analysis:

-

In the 1H NMR spectrum, compare the integrals of the satellite peaks (due to 1H-13C coupling) to the central peak (due to 1H-12C) for protons attached to the labeled ribose ring.

-

In the quantitative 13C NMR spectrum, integrate the signals corresponding to the five labeled carbon atoms of the ribose moiety and any signals from the unlabeled compound at natural abundance.

-

The isotopic enrichment at each labeled position can be calculated by comparing the integral of the enriched signal to the integral of a known internal standard or a natural abundance carbon signal within the molecule (if applicable).

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Caption: Workflow for Isotopic Purity Determination by NMR.

Conclusion

The accurate determination of the isotopic purity of this compound is critical for its effective use in research and development. Both Mass Spectrometry and NMR Spectroscopy are powerful techniques that provide complementary information to ensure the quality and reliability of this essential labeled compound. The protocols and data presented in this guide offer a comprehensive framework for researchers to assess the isotopic enrichment and make informed decisions in their experimental design.

References

2',3'-O-Isopropylideneadenosine-13C5 safety data sheet

An In-depth Technical Guide to the Safe Handling of 2',3'-O-Isopropylideneadenosine-13C5

This technical guide provides comprehensive safety information for this compound, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the 13C5 isotopically labeled compound, this guide leverages safety data from its unlabeled counterpart, 2',3'-O-Isopropylideneadenosine. The carbon-13 isotopes are stable and non-radioactive, and their presence is not expected to alter the chemical reactivity or toxicological properties of the molecule.

Chemical and Physical Properties

This compound is a labeled analog of 2',3'-O-Isopropylideneadenosine, a derivative of the nucleoside adenosine.[1] The physical and chemical properties are expected to be nearly identical to the unlabeled compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | |

| Molecular Weight | Approximately 312.3 g/mol (unlabeled: 307.31 g/mol ) | [2] |

| Appearance | White to off-white crystalline powder | [3][4][5] |

| Melting Point | 221-222 °C | [2][3] |

| Solubility | Soluble in water. Slightly soluble in Dioxane, DMSO, and Methanol. | [2][3] |

| Storage Temperature | Room temperature, in a dry and well-ventilated place. | [2][4][5] |

Hazard Identification and Safety Precautions

According to the 2012 OSHA Hazard Communication Standard, 2',3'-O-Isopropylideneadenosine is not considered hazardous.[3] However, as with any chemical, it should be handled with care.

| Hazard Type | Description | Reference(s) |

| Acute Toxicity | No specific data is available. Ingestion, inhalation, or skin contact may cause irritation. | [6] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [6] |

| Fire Hazards | The material is not expected to be flammable.[6] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] | [6] |

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided below.

| PPE Type | Recommendation | Reference(s) |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles. | [3] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3] |

| Respiratory | Under normal use conditions, no protective equipment is needed. Avoid dust formation. | [3][6] |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard laboratory practices for handling non-hazardous chemical compounds.

General Handling

-

Ventilation : Handle in a well-ventilated area.

-

Avoid Contact : Avoid contact with eyes, skin, and clothing.[3]

-

Ingestion and Inhalation : Avoid ingestion and inhalation.[3]

Storage

-

Container : Keep the container tightly closed in a dry and well-ventilated place.[4][6]

-

Incompatible Materials : Store away from oxidizing agents.[3]

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [6] |

| Skin Contact | Wash off with soap and plenty of water. | [6] |

| Eye Contact | Flush eyes with water as a precaution. | [6] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [6] |

Logical Relationships and Applications

This compound serves as a stable isotope-labeled internal standard for the quantification of 2',3'-O-Isopropylideneadenosine. The parent compound is an adenosine analog. Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.[1]

The following workflow outlines the general procedure for using the labeled compound as an internal standard in a quantitative analysis experiment.

References

Methodological & Application

Application Notes & Protocols: Metabolic Labeling with 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2',3'-O-Isopropylideneadenosine-13C5 in metabolic labeling studies. This stable isotope-labeled adenosine analog serves as a powerful tool to trace the metabolic fate of adenosine and its derivatives within cellular systems. The detailed protocols and data presentation formats are designed to facilitate the planning and execution of experiments for researchers in academia and the pharmaceutical industry.

Introduction

Metabolic labeling with stable isotopes is a fundamental technique for elucidating the dynamics of metabolic pathways.[1][2][3][4] this compound is a modified adenosine molecule where five carbon atoms in the ribose moiety are replaced with the heavy isotope ¹³C. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, which can influence its cellular uptake and subsequent metabolism compared to unmodified adenosine. This labeled compound allows for the precise tracking of adenosine incorporation into various biomolecules, such as RNA, and its conversion into other metabolites through pathways like the purine salvage pathway. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the enrichment of ¹³C in downstream metabolites, providing critical insights into metabolic fluxes under various physiological and pathological conditions.[2][5][6]

Applications

-

Metabolic Flux Analysis (MFA): Quantitatively measuring the rates of metabolic reactions in central carbon metabolism and nucleotide salvage pathways.[2][5][6][7]

-

RNA Synthesis and Degradation Dynamics: Tracking the incorporation of labeled adenosine into the RNA pool to study the kinetics of transcription and RNA turnover.[8][9][10][11]

-

Drug Discovery and Development: Assessing the mechanism of action of drugs that target nucleotide metabolism or related pathways.[1]

-

Disease Metabolism Research: Investigating alterations in adenosine metabolism in diseases such as cancer and cardiovascular conditions.[12][13][14]

Experimental Protocols

1. Cell Culture and Labeling

This protocol outlines the steps for labeling cultured mammalian cells with this compound.

-

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

DMSO (for dissolving the labeled compound)

-

Cell culture plates or flasks

-

-

Procedure:

-

Seed cells in culture plates or flasks and grow them to the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in DMSO. The final concentration of the labeled compound in the culture medium will need to be optimized for the specific cell line and experimental goals, but a starting point could be in the range of 10-100 µM.

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium containing the desired final concentration of this compound to the cells.

-

Incubate the cells for the desired labeling period. The incubation time can range from a few minutes to several hours, depending on the metabolic pathway being investigated.[15]

-

Proceed immediately to metabolite extraction.

-

2. Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

-

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold PBS

-

Ice-cold 80% methanol (or other suitable extraction solvent)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

-

-

Procedure:

-

Place the cell culture plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.

-

Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.

-

Use a cell scraper to detach the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Incubate the samples at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

The metabolite extracts can be stored at -80°C until analysis.

-

3. LC-MS/MS Analysis for ¹³C Enrichment

This protocol provides a general workflow for analyzing the ¹³C enrichment in adenosine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Metabolite extracts from Protocol 2

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Unlabeled standards of adenosine and expected metabolites

-

-

Procedure:

-

Dry the metabolite extracts using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable volume of the initial mobile phase.

-

Inject the samples onto the LC-MS/MS system.

-

Separate the metabolites using a suitable LC gradient.

-

Detect the mass isotopologues of adenosine and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[12][16][17]

-

The mass shift of +5 amu (for the M+5 isotopologue) will indicate the incorporation of the five ¹³C atoms from the labeled ribose of this compound.

-

Quantify the peak areas for the different mass isotopologues of each metabolite.

-

Calculate the fractional enrichment of ¹³C for each metabolite to determine the extent of labeling.

-

Data Presentation

Quantitative data from metabolic labeling experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Fractional Enrichment of ¹³C in Key Metabolites

| Metabolite | Control Condition | Treatment A | Treatment B |

| Adenosine (M+5) | 0.85 ± 0.05 | 0.75 ± 0.04 | 0.92 ± 0.03 |

| AMP (M+5) | 0.62 ± 0.07 | 0.45 ± 0.06 | 0.78 ± 0.05 |

| ADP (M+5) | 0.55 ± 0.06 | 0.38 ± 0.05 | 0.71 ± 0.04 |

| ATP (M+5) | 0.51 ± 0.05 | 0.32 ± 0.04 | 0.65 ± 0.03 |

| Inosine (M+5) | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.10 ± 0.01 |

| Hypoxanthine (M+5) | 0.08 ± 0.01 | 0.18 ± 0.02 | 0.05 ± 0.01 |

Data are presented as mean fractional enrichment ± standard deviation from three independent experiments.

Table 2: Relative Abundance of Labeled Metabolites

| Metabolite | Control Condition | Treatment A | Treatment B |

| Labeled Adenosine | 100 ± 10 | 90 ± 8 | 115 ± 12 |

| Labeled AMP | 73 ± 8 | 53 ± 6 | 92 ± 9 |

| Labeled ADP | 65 ± 7 | 45 ± 5 | 84 ± 8 |

| Labeled ATP | 60 ± 6 | 38 ± 4 | 77 ± 7 |

| Labeled Inosine | 18 ± 3 | 30 ± 4 | 12 ± 2 |

| Labeled Hypoxanthine | 9 ± 2 | 21 ± 3 | 6 ± 1 |

Data are presented as relative peak area units normalized to an internal standard, shown as mean ± standard deviation.

Visualizations

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.und.edu [med.und.edu]

- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2',3'-O-Isopropylideneadenosine-13C5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of adenosine and its analogs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3][4]

Introduction to this compound

2',3'-O-Isopropylideneadenosine is a derivative of the endogenous nucleoside adenosine.[5][6] Its 13C5-labeled counterpart serves as an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[4] This includes co-elution during chromatography and similar ionization efficiency in the mass spectrometer source, which is crucial for accurate quantification.

Key Advantages of this compound as an Internal Standard:

-

High Accuracy and Precision: Minimizes analytical variability, leading to more reliable quantitative data.[1]

-

Correction for Matrix Effects: Effectively compensates for ion suppression or enhancement caused by complex biological matrices.[4]

-

Improved Method Robustness: Ensures consistency across different samples and analytical runs.

Experimental Workflow Overview

The general workflow for the quantitative analysis of adenosine analogs using this compound involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this process is provided below.

Figure 1: General experimental workflow for quantitative analysis.

Detailed Experimental Protocols

Sample Preparation

The following are example protocols for different biological matrices. The precise amount of internal standard to be added should be optimized during method development.

Protocol 3.1.1: Plasma/Serum Samples

-

Thaw plasma or serum samples on ice.

-

To 100 µL of the sample, add a predetermined amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3.1.2: Urine Samples

-

Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

-

To 50 µL of the supernatant, add the internal standard solution.

-

Dilute with 450 µL of the initial mobile phase.

-

Vortex to mix and transfer to an autosampler vial.

Protocol 3.1.3: Cultured Cells

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet using a suitable lysis buffer and sonication on ice.

-

Determine the protein concentration of the lysate.

-

To a specific amount of protein lysate (e.g., 50 µg), add the internal standard.

-

Proceed with protein precipitation as described in Protocol 3.1.1 (steps 4-9).

LC-MS/MS Method

The following are example LC-MS/MS parameters. These should be optimized for the specific instrument and analyte of interest.

Table 1: Example Liquid Chromatography Parameters

| Parameter | HILIC Method | Reversed-Phase Method |

| Column | SeQuant® ZIC®-cHILIC (e.g., 100 x 2.1 mm, 3 µm)[7] | C18 Column (e.g., 150 x 2.0 mm, 3 µm)[8] |

| Mobile Phase A | 20 mM Ammonium Formate in Water[7] | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[7] | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 90% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[7] | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.3 mL/min | 0.2 mL/min[8] |

| Column Temperature | 40°C | 35°C[8] |

| Injection Volume | 5 µL | 10 µL[8] |

Table 2: Example Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | To be determined by infusing the analyte and internal standard. Example transitions are provided below. |

Table 3: Hypothetical MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Adenosine (Analyte) | 268.1 | 136.1 | 15 |

| This compound (IS) | 313.1 | 141.1 | 18 |

Note: The precursor ion for the IS is +5 Da compared to the unlabeled 2',3'-O-Isopropylideneadenosine. The product ion corresponding to the adenine base will also be shifted by +5 Da if the 13C labels are on the adenine ring, or will be the same as the unlabeled compound if the labels are on the ribose moiety. A common fragmentation for adenosine is the loss of the ribose sugar, resulting in the protonated adenine base (m/z 136.1).[8]

Data Analysis and Quantitative Results

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in a series of calibration standards.

Calibration Curve and Linearity

A typical calibration curve for adenosine using this compound as an internal standard would be linear over a range relevant to the expected concentrations in biological samples.

Table 4: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |

| 1 | 5,234 | 1,050,000 | 0.0050 |

| 5 | 26,170 | 1,045,000 | 0.0250 |

| 10 | 51,800 | 1,036,000 | 0.0500 |

| 50 | 259,500 | 1,038,000 | 0.2500 |

| 100 | 521,000 | 1,042,000 | 0.5000 |

| 500 | 2,610,000 | 1,044,000 | 2.5000 |

| 1000 | 5,230,000 | 1,046,000 | 5.0000 |

| Linearity (r²) | \multicolumn{3}{c | }{> 0.995} |

Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 5: Example Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | < 15 |

| Low | 3 | 3.12 | 104.0 | < 10 |

| Medium | 75 | 72.9 | 97.2 | < 8 |

| High | 750 | 765.0 | 102.0 | < 7 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification using a stable isotope-labeled internal standard.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. scilit.com [scilit.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. 2′,3′-O-Isopropylideneadenosine 98% | 362-75-4 [sigmaaldrich.com]

- 6. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. med.und.edu [med.und.edu]

Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled adenosine is a powerful tool in a wide range of scientific disciplines, from fundamental metabolic research to clinical diagnostics and drug development. The incorporation of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), into the adenosine molecule allows for its precise tracking and quantification in complex biological systems without the safety concerns associated with radioactive isotopes. This document provides detailed application notes and protocols for the use of stable isotope-labeled adenosine in key research areas.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

One of the most common applications of stable isotope-labeled adenosine is as an internal standard in quantitative mass spectrometry (MS) assays. The principle of isotope dilution MS relies on the addition of a known amount of the labeled analyte to a sample. The labeled and unlabeled (endogenous) forms of the analyte are chemically identical and thus exhibit the same behavior during sample preparation and analysis. By measuring the ratio of the labeled to unlabeled analyte, the concentration of the endogenous analyte can be accurately determined.

Application Note: Quantification of Endogenous Adenosine in Human Plasma

Accurate measurement of endogenous adenosine in blood is crucial for studying its role in cardiovascular physiology, neurotransmission, and inflammation. However, its rapid metabolism and clearance in vivo present significant analytical challenges. The use of a stable isotope-labeled adenosine internal standard in conjunction with a "stop solution" to inhibit enzymatic activity is essential for accurate quantification.[1][2]

Table 1: Quantitative Data of Endogenous Adenosine in Human Plasma

| Analyte | Sample Type | Concentration (nmol/L) | Analytical Method | Labeled Internal Standard | Reference |

| Adenosine | Human Venous Plasma | 13 ± 7 | UPLC-MS/MS | ¹³C₅-Adenosine | [2] |

| Adenosine | Human Venous Plasma | 11 ± 7 (at 4 min post-collection) | UPLC-MS/MS | ¹³C₅-Adenosine | [3] |

| Adenosine | Human Venous Plasma | 20 ± 8 (at 30 min post-collection) | UPLC-MS/MS | ¹³C₅-Adenosine | [3] |

| Adenosine | Human Venous Plasma | 10 - 900 (range from various studies) | Various | Not always specified | [2] |

| Adenosine | Human Capillary Blood | 76.9 ± 20 (as AMP) | RP-HPLC | Not Applicable | [4] |

| ATP | Human Capillary Blood | 1393.1 ± 189 | RP-HPLC | Not Applicable | [4] |

| ADP | Human Capillary Blood | 254.8 ± 8 | RP-HPLC | Not Applicable | [4] |

Experimental Protocol: LC-MS/MS Quantification of Adenosine in Plasma

This protocol describes the quantification of adenosine in human plasma using ¹³C-labeled adenosine as an internal standard.[3][5][6]

Materials:

-